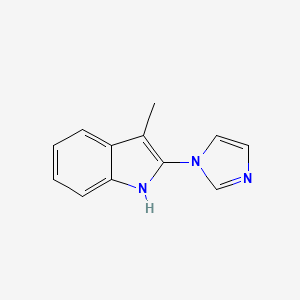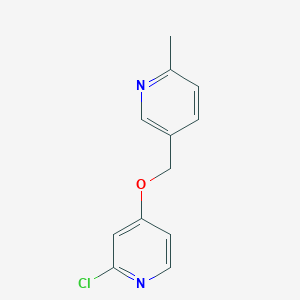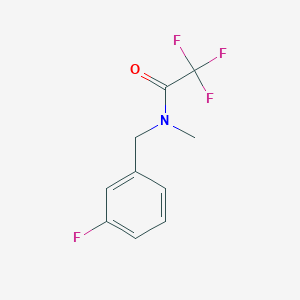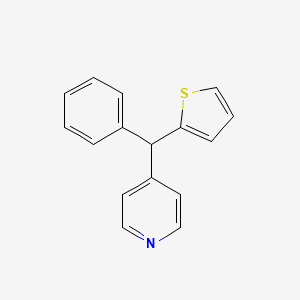
(S)-2-(Hydroxyamino)-2-phenylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(Hydroxyamino)-2-phenylethanol is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by the presence of a hydroxyl group, an amino group, and a phenyl group attached to the same carbon atom, making it an interesting molecule for stereochemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Hydroxyamino)-2-phenylethanol typically involves the reduction of nitro compounds or the aminohydroxylation of alkenes. One common method is the reduction of (S)-2-Nitro-2-Phenylethanol using reducing agents like hydrogen in the presence of a palladium catalyst or using sodium borohydride. The reaction conditions often include a solvent like ethanol or methanol and are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of biocatalysts, such as enzymes, can also be employed to achieve high enantioselectivity and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(Hydroxyamino)-2-phenylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of 2-Phenylacetaldehyde or 2-Phenylacetone.
Reduction: Formation of 2-Amino-2-Phenylethanol.
Substitution: Formation of 2-Halo-2-Phenylethanol derivatives.
Aplicaciones Científicas De Investigación
(S)-2-(Hydroxyamino)-2-phenylethanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including its use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
Mecanismo De Acción
The mechanism of action of (S)-2-(Hydroxyamino)-2-phenylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl group can interact with hydrophobic pockets, enhancing the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Hydroxyamino-2-Phenylethanol: The enantiomer of (S)-2-(Hydroxyamino)-2-phenylethanol, with similar chemical properties but different biological activities.
2-Amino-2-Phenylethanol: Lacks the hydroxyl group, leading to different reactivity and applications.
2-Hydroxy-2-Phenylethanol:
Uniqueness
This compound is unique due to its chiral nature and the presence of both hydroxyl and amino groups, making it a versatile compound for various chemical transformations and applications in research and industry.
Propiedades
Fórmula molecular |
C8H11NO2 |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
(2S)-2-(hydroxyamino)-2-phenylethanol |
InChI |
InChI=1S/C8H11NO2/c10-6-8(9-11)7-4-2-1-3-5-7/h1-5,8-11H,6H2/t8-/m1/s1 |
Clave InChI |
QUVAFEWWDUJASM-MRVPVSSYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@@H](CO)NO |
SMILES canónico |
C1=CC=C(C=C1)C(CO)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(tetrahydro-pyran-4-ylmethyl)-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B8344963.png)


![Ethyl 3-(2-aminothiazolo[5,4-b]pyridin-5-yl)benzoate](/img/structure/B8344982.png)








![(2S)-2-[5-[6-[2-[(2S)-1-[(1,1-dimethylethoxy)carbonyl]-2-pyrrolidinyl]-1H-benzimidazol-6-yl]-2-naphthalenyl]-1H-imidazol-2-yl]-1-Pyrrolidinecarboxylic acid 1,1-dimethylethyl ester](/img/structure/B8345056.png)
